4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione
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Overview
Description
4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the dimethoxy groups, and the construction of the imidazo-pyrazolo-pyridine core. Key reagents and conditions used in these steps include:
Palladium-catalyzed C-N cross-coupling: This step is crucial for forming the benzodioxole ring and involves reagents such as palladium chloride, xantphos, and cesium carbonate in a solvent like 1,4-dioxane at elevated temperatures.
Nucleophilic substitution: Introduction of the dimethoxy groups can be achieved through nucleophilic substitution reactions using reagents like sodium hydride and dimethyl sulfate in solvents like dimethylformamide.
Cyclization reactions: The construction of the imidazo-pyrazolo-pyridine core often involves cyclization reactions using reagents such as fused heteroaryl halides and palladium catalysts in toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous ethanol at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halides in the presence of a base like potassium carbonate in dimethylformamide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Chemical Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione involves its interaction with microtubules, leading to the inhibition of tubulin polymerization. This results in mitotic blockade and subsequent apoptosis of cancer cells . The compound targets specific binding sites on tubulin, disrupting the normal function of microtubules and preventing cell division .
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium
Uniqueness
4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione stands out due to its unique combination of functional groups and its potent anticancer activity. Unlike similar compounds, it specifically targets microtubules and has shown promising results in preclinical studies for various types of cancer .
Properties
Molecular Formula |
C20H21N5O6 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-10-methyl-4-propan-2-yl-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1(9),2,7-triene-6,11-dione |
InChI |
InChI=1S/C20H21N5O6/c1-8(2)25-18-12(19(26)23-25)11(13-17(21-18)22-20(27)24(13)3)9-6-10-15(31-7-30-10)16(29-5)14(9)28-4/h6,8H,7H2,1-5H3,(H,23,26)(H,21,22,27) |
InChI Key |
OWYVKRSAQUQWFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(C(=C2C(=O)N1)C4=CC5=C(C(=C4OC)OC)OCO5)N(C(=O)N3)C |
Origin of Product |
United States |
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